molecular formula C8H13NO2 B3180395 Methyl 2-Azaspiro[3.3]heptane-6-carboxylate CAS No. 1607014-48-1

Methyl 2-Azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B3180395
CAS No.: 1607014-48-1
M. Wt: 155.19
InChI Key: SXHJDASDLOLCPA-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Scaffolds in Contemporary Chemical Science

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are gaining significant traction in modern chemical science, particularly in the realm of drug discovery. tandfonline.comnih.govnih.gov Unlike traditional planar aromatic systems, these scaffolds possess an inherent three-dimensionality. tandfonline.com This structural rigidity and three-dimensional arrangement allow for the precise projection of functional groups into space, which can facilitate more effective interactions with the complex binding sites of biological targets like proteins. tandfonline.com

The increased sp3 character of spirocycles compared to their aromatic counterparts can also lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability. tandfonline.comtandfonline.com Historically, the synthesis of these complex structures was considered challenging, primarily due to the difficulty of constructing the quaternary spiro-carbon center. tandfonline.comresearchgate.net However, recent advancements in synthetic methodologies have made a wider variety of spirocyclic building blocks more accessible, fueling their increased application in medicinal chemistry. nih.govresearchgate.net

Table 1: Comparative Properties of Spirocyclic vs. Aromatic Scaffolds

Feature Spirocyclic Scaffolds Aromatic Scaffolds
Geometry Three-dimensional, rigid Planar, flat
sp3 Character High Low
Aqueous Solubility Generally higher Generally lower
Metabolic Stability Often improved Can be susceptible to metabolism
Synthetic Access Historically challenging, now improving Generally well-established
Chemical Space Novel, under-explored Well-explored

Significance of the Azaspiro[3.3]heptane Core in Medicinal Chemistry and Organic Synthesis

Within the broader class of spirocycles, the azaspiro[3.3]heptane core has emerged as a particularly valuable motif. This scaffold, consisting of two fused four-membered azetidine (B1206935) and cyclobutane (B1203170) rings, is recognized as a "bioisostere" of piperidine (B6355638). researchgate.netuniv.kiev.uanih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. Given the prevalence of the piperidine ring in numerous approved drugs, the ability of the azaspiro[3.3]heptane core to mimic its structure while offering improved properties is of high interest. researchgate.netuniv.kiev.ua

Incorporating the azaspiro[3.3]heptane core in place of a piperidine fragment has been shown to enhance aqueous solubility and metabolic stability. researchgate.netuniv.kiev.uaacs.org Its rigid framework provides a constrained conformation, which can lead to higher binding affinity and selectivity for biological targets. tandfonline.com From a synthetic perspective, the development of robust and scalable routes to various functionalized azaspiro[3.3]heptanes has made them readily available as versatile building blocks for drug discovery programs. acs.orgnih.govacs.org These building blocks serve as starting points for creating diverse libraries of novel compounds. acs.orgnih.gov

Positioning of Methyl 2-Azaspiro[3.3]heptane-6-carboxylate within the Azaspiro[3.3]heptane Family

This compound is a specific derivative of the parent azaspiro[3.3]heptane core. Its structure features the characteristic spirocyclic framework with a nitrogen atom at position 2 (the azetidine ring) and a methyl carboxylate group (-COOCH₃) at position 6 of the cyclobutane ring.

This substitution pattern makes it a bifunctional molecule. The secondary amine in the azetidine ring and the methyl ester on the cyclobutane ring represent two distinct points for chemical modification. This dual functionality is highly advantageous, as it allows for selective and sequential chemical transformations at either site. For instance, the nitrogen can be functionalized through reactions like N-alkylation or N-arylation, while the ester can be modified via hydrolysis, reduction, or amidation. This positions the compound as a versatile intermediate for constructing more complex molecules with precisely controlled architectures. researchgate.net It is a member of a broader class of functionalized azaspiro[3.3]heptanes that are explored for their potential to access novel chemical space. researchgate.net

Table 2: Examples of Functionalized Azaspiro[3.3]heptane Derivatives

Compound Name Position of Functionalization Type of Functional Group(s) Reference
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 2 and 6 Boc-protected amine, Ketone researchgate.net
2-Azaspiro[3.3]heptane-1-carboxylic acid 1 and 2 Carboxylic acid, Secondary amine univ.kiev.ua
2,6-Diazaspiro[3.3]heptane 2 and 6 Two secondary amines acs.org
Methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate 1 and 2 Methyl ester, Boc-protected amine univ.kiev.ua

Rationale for Academic Investigation of this compound

The academic interest in this compound is driven by its potential as a valuable building block in medicinal chemistry and organic synthesis. Research efforts are rationalized by several key factors:

Exploration of Novel Chemical Space: As a derivative of a non-planar, rigid scaffold, this compound enables the synthesis of molecules with unique three-dimensional shapes, moving away from the "flatland" of traditional aromatic compounds. univ.kiev.ua This exploration is crucial for identifying novel drug candidates that can interact with challenging biological targets.

Scaffold for Library Synthesis: The bifunctional nature of the molecule makes it an ideal starting point for creating diverse chemical libraries. By systematically modifying the amine and ester functionalities, researchers can generate a wide array of new compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.govacs.org

Development of Synthetic Methodology: Academic research often focuses on developing efficient, scalable, and stereoselective synthetic routes to novel building blocks. Establishing robust methods for the preparation of this compound and its derivatives is a valuable contribution to the field of organic synthesis.

Bioisosteric Replacement Studies: The compound serves as a tool to further investigate the concept of the azaspiro[3.3]heptane core as a piperidine bioisostere. researchgate.netuniv.kiev.ua By incorporating it into known bioactive molecules, researchers can systematically study how this structural modification impacts pharmacological properties.

In essence, the academic investigation of this compound is aimed at expanding the synthetic chemist's toolbox and providing new avenues for the design and discovery of future therapeutic agents.

Properties

IUPAC Name

methyl 2-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-2-8(3-6)4-9-5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHJDASDLOLCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Azaspiro 3.3 Heptane 6 Carboxylate and Analogues

Historical Perspectives on Azaspiro[3.3]heptane Synthesis

The exploration of azaspiro[3.3]heptane systems is a relatively modern endeavor in synthetic chemistry, driven by the increasing demand for novel three-dimensional building blocks in drug discovery. chemrxiv.orgfigshare.comfigshare.com While the parent 2,6-diazaspiro[3.3]heptane ring system was first reported over 60 years ago, it remained largely underrepresented in scientific literature for decades. thieme-connect.de Initial synthetic strategies often relied on multi-step sequences starting from precursors already containing a quaternary carbon, such as pentaerythritol. These early methods were often laborious and lacked the modularity required for rapid analogue synthesis. researchgate.netchemrxiv.org The turn of the 21st century witnessed a surge in interest, with research groups developing more efficient and versatile routes. A significant conceptual advance was the recognition of the 2-azaspiro[3.3]heptane core as a constrained piperidine (B6355638) bioisostere around 2010, which spurred the development of new synthetic approaches to access this and related scaffolds. researchgate.netuniv.kiev.ua

Foundational Strategies for Azaspiro[3.3]heptane Ring System Construction

The construction of the strained spiro[3.3]heptane core, which features a central quaternary carbon atom shared by two four-membered rings, requires specialized synthetic strategies. Several foundational approaches have been established for assembling the azetidine-cyclobutane framework.

[2+2] cycloaddition reactions represent a powerful and direct method for forming four-membered rings. Both thermal and photochemical variants have been successfully applied to the synthesis of azaspiro[3.3]heptane precursors.

Thermal [2+2] Cycloaddition: A key strategy involves the thermal [2+2] cycloaddition of an alkene with an isocyanate or ketene. For instance, the reaction between endocyclic alkenes and chlorosulfonyl isocyanate (Graf's isocyanate) yields spirocyclic β-lactams. researchgate.netresearchgate.net These lactam intermediates can then be reduced using reagents like alane (AlH₃) to afford the desired 1-azaspiro[3.3]heptane core. researchgate.netresearchgate.net Similarly, the cycloaddition of dichloroketene (B1203229) with 1-(tert-butoxycarbonyl)-3-methylenecyclobutane has been used to generate a dichlorinated lactam precursor to 6-oxo-2-azaspiro[3.3]heptane derivatives. researchgate.net

Visible Light-Mediated [2+2] Cycloaddition: More recently, visible-light photocatalysis has enabled mild and efficient intermolecular crossed [2+2] cycloadditions. Using a commercially available Iridium(III) photosensitizer and blue light irradiation, exocyclic arylidene azetidines can react with electron-deficient alkenes to provide access to a range of polysubstituted 2-azaspiro[3.3]heptane motifs. acs.org This method proceeds through a sensitized energy transfer pathway and offers a versatile route to these valuable scaffolds under gentle conditions. acs.org

Reaction Type Reactants Key Intermediate Product Core Conditions Reference(s)
ThermalEndocyclic alkene + ClO₂S-NCOSpirocyclic β-lactam1-Azaspiro[3.3]heptaneThermal researchgate.netresearchgate.net
ThermalMethylene (B1212753) cyclobutane (B1203170) + DichloroketeneDichloro-β-lactam2-Azaspiro[3.3]heptaneThermal researchgate.net
PhotochemicalArylidene azetidine (B1206935) + AlkeneCyclobutane adduct2-Azaspiro[3.3]heptaneIr(III) catalyst, blue light acs.org

Spirocyclization from Azetidine and Oxetane (B1205548) Precursors

The construction of the azaspiro[3.3]heptane skeleton can be achieved by forming one of the four-membered rings onto a pre-existing one. This often involves the cyclization of a precursor containing either an azetidine or an oxetane ring substituted with appropriate reactive groups.

A prominent example is the synthesis of 2-oxa-6-azaspiro[3.3]heptane, an analogue where one cyclobutane ring is replaced by oxetane. A practical, scalable route involves the reaction of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). acs.orgnih.gov In this process, the aniline (B41778) nitrogen first displaces one bromide, and the subsequent intramolecular alkylation, facilitated by a base like hydroxide (B78521), closes the azetidine ring to form the spirocyclic product. acs.orgnih.gov The precursor, BBMO, is itself synthesized from tribromoneopentyl alcohol via an intramolecular Williamson ether synthesis using sodium hydroxide. acs.org This strategy highlights the formation of the azetidine ring as the key spirocyclization step.

The central spirocyclic carbon of the azaspiro[3.3]heptane system is an all-carbon quaternary center, the construction of which is a significant synthetic challenge. chemrxiv.orgnih.gov Innovative methods have been developed to address this, moving beyond classical approaches that start with pre-existing quaternary fragments.

A novel strategy harnesses the reactivity of titanacyclobutane intermediates. chemrxiv.orgdigitellinc.comchemrxiv.org These intermediates are generated in situ from the reaction of a Tebbe-like reagent (e.g., Cp₂TiCH₂) with ketones, such as a protected 3-azetidinone. chemrxiv.org Subsequent halogenation of the transient titanacyclobutane installs the necessary functionality to build the second ring. This methodology streamlines access to a variety of azaspiro[3.n]alkanes and provides a modular entry point that constructs the quaternary center directly, avoiding the lengthy sequences required by older methods. chemrxiv.org This approach has been used to prepare precursors for various azaspiro[3.3]heptane derivatives. chemrxiv.org

Intramolecular ring closure is a fundamental strategy for forming cyclic systems, including the strained rings of azaspiro[3.3]heptanes. This approach is often used to form the second of the two spiro-fused rings.

One common tactic involves a double nucleophilic substitution on a geminal-dielectrophile. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved by reacting 3-chloro-1-(N-benzyl)azetidine-3-carbaldehyde with primary amines via reductive amination. thieme-connect.de The resulting secondary amine intermediate undergoes a base-mediated intramolecular cyclization, where the azetidine nitrogen and the newly introduced amine nitrogen act as nucleophiles, displacing the chlorine and forming the second azetidine ring. thieme-connect.de A similar strategy is employed in the synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid, where both four-membered rings are constructed through sequential ring closures of 1,3-bis-electrophiles with appropriate nucleophiles. nih.gov

Starting Material Key Transformation Product Reference(s)
1-(N-benzyl)-3-chloromethylazetidine-3-carbaldehydeReductive amination followed by intramolecular cyclization2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes thieme-connect.de
2-Fluoro-4-nitroaniline + 3,3-bis(bromomethyl)oxetaneInter- then intramolecular nucleophilic substitution6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane acs.orgnih.gov

Dedicated Synthetic Approaches to Methyl 2-Azaspiro[3.3]heptane-6-carboxylate

While the foundational strategies described above build the core azaspiro[3.3]heptane skeleton, specific methods have been developed to introduce the carboxylate functionality at the C6 position, leading directly to the target compound or its immediate precursors, such as 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid.

A reported synthesis for the parent 2-azaspiro[3.3]heptane-6-carboxylic acid involves a multi-step sequence where the two four-membered rings are constructed sequentially. nih.gov This approach utilizes the ring closure of 1,3-bis-electrophiles with bis-nucleophiles to build the spirocyclic scaffold. The carboxylic acid functionality is incorporated as part of one of the key building blocks.

A synthesis of the closely related N-Boc protected analogue, 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, has also been documented. One route begins with the [2+2] cycloaddition of dichloroketene to 1-Boc-3-methylenecyclobutane. researchgate.net The resulting dichlorolactam is then converted through a Favorskii-type rearrangement and subsequent steps into tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This ketone can then serve as a precursor for the C6-carboxylate through standard functional group manipulations. Another approach involves the reaction of a compound with a pre-formed azetidine ring with methylsulfonyl chloride, followed by reaction with sodium cyanide to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. google.com The final esterification to the methyl ester can be accomplished using standard methods such as reaction with methanol (B129727) under acidic conditions.

Key Transformations Involving Ring Closure and Functionalization

The construction of the 2-azaspiro[3.3]heptane core primarily relies on strategic ring-closure reactions. One established method involves the construction of both four-membered rings through the sequential cyclization of appropriate precursors. nih.gov This can be achieved by reacting a 1,3-bis-electrophile with a 1,1-C- or 1,1-N-bis-nucleophile to form the spirocyclic scaffold. nih.gov

Another common approach involves the reductive amination of a functionalized aldehyde. For instance, a practical route to 2,6-diazaspiro[3.3]heptanes, an analog of the target compound, utilizes the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization. thieme-connect.de This method is noted for its high yields and applicability to both library and large-scale synthesis. thieme-connect.de The functionalization can be introduced either before or after the formation of the spirocyclic core, allowing for the preparation of a diverse range of derivatives. acs.orgnih.gov

Utilization of Carboxylate-Functionalized Precursors

To directly synthesize carboxylate-containing azaspiro[3.3]heptanes, methods often begin with precursors already bearing the desired functional group or a latent equivalent. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been successfully performed using this strategy. nih.gov

Efficient approaches have been developed starting from accessible materials like 3-oxocyclobutanecarboxylate. researchgate.net A diastereoselective Strecker reaction on such a precursor can yield a 1,3-functionalized cyclobutane derivative, which then undergoes intramolecular imide formation to construct the bicyclic system. researchgate.netresearchgate.net Similarly, syntheses can commence from dicarboxylate precursors, such as 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, which can be chemically transformed into various functionalized derivatives, including those with the desired carboxylate at the 6-position. univ.kiev.ua

Application of Protective Group Strategies (e.g., Boc, N-tosyl)

Protecting groups are crucial in the multi-step synthesis of complex molecules like azaspiro[3.3]heptanes to mask reactive functional groups and ensure chemoselectivity. neliti.com The nitrogen atom of the azetidine ring is commonly protected to prevent unwanted side reactions during subsequent synthetic transformations. neliti.com

The tert-butoxycarbonyl (Boc) group is one of the most frequently used protecting groups in this context. researchgate.netnih.gov It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of nucleophilic and basic conditions, but can be readily cleaved under anhydrous acidic conditions. organic-chemistry.org The use of Boc protection is evident in the scalable syntheses of intermediates like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. researchgate.netnih.gov Another common protecting group is the tosyl (Ts) group, derived from p-toluenesulfonyl chloride, which provides a stable N-protected intermediate.

The choice of protecting group is a critical tactical decision, as it must be easily introduced and removed in high yield without affecting other parts of the molecule. uchicago.edu Orthogonal protecting group strategies, where different groups can be removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc), allow for selective deprotection and functionalization at different sites within the molecule. neliti.com

Table 1: Common Protecting Groups in Azaspiro[3.3]heptane Synthesis

Protecting GroupAbbreviationTypical Reagent for IntroductionCleavage ConditionsKey Characteristics
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)Stable to most bases and nucleophiles. Widely used. organic-chemistry.org
Tosyl (p-Toluenesulfonyl)Tsp-Toluenesulfonyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃) or strong acidProvides crystalline derivatives; very stable.
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.

Scalable Synthesis and Optimization of Reaction Parameters

The transition from laboratory-scale synthesis to multigram or industrial production requires robust, efficient, and scalable methods. Several routes for the synthesis of azaspiro[3.3]heptane derivatives have been optimized for scalability. thieme-connect.deresearchgate.netuniv.kiev.ua For example, a concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane has been reported, highlighting its utility as a building block. acs.org

Optimization of reaction parameters is key to achieving scalability. This includes the choice of solvents, temperature, and reagents to maximize yield and purity while minimizing cost and operational complexity. In the synthesis of a 2-oxa-6-azaspiro[3.3]heptane intermediate, reaction conditions were optimized to achieve an 87% yield on a 100-gram scale. nih.gov This involved developing a low-cost, protecting-group-free route and carefully selecting the base and solvent system to avoid prohibitively expensive reagents. nih.gov The isolation and purification procedures are also critical on a large scale; for instance, precipitation of the product by adding water to a miscible solvent like sulfolane (B150427) proved to be an effective isolation strategy. nih.gov Synthetic approaches that are facile and scalable, yielding multigram quantities of desired products with decent yields, are particularly valuable for drug development programs. univ.kiev.uaresearchgate.net

Table 2: Examples of Optimized Parameters for Scalable Synthesis

Reaction StepParameter OptimizedFinding/ResultScaleReference
Azetidine ring formationBase and SolventHydroxide-facilitated alkylation in sulfolane proved effective, avoiding expensive Cs₂CO₃.100 g nih.gov
CyclizationSolvent SystemUse of a DMF-water mixture at 110 °C gave rapid and clean conversion without added base.N/A thieme-connect.de
Product IsolationPurification MethodPrecipitation from a water-miscible organic solvent (sulfolane) by adding water.Multigram nih.gov
FunctionalizationOverall ApproachFacile and scalable approaches reported to produce multigram quantities with good yields.Multigram univ.kiev.uaresearchgate.net

Stereoselective Synthesis of Azaspiro[3.3]heptane Derivatives

The synthesis of enantiomerically pure azaspiro[3.3]heptane derivatives is of great interest, as stereochemistry is often critical for biological activity. Asymmetric syntheses have been developed to control the three-dimensional arrangement of substituents on the spirocyclic core. researchgate.netsemanticscholar.org

One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl imines. researchgate.net This initial addition sets the stereocenter, and the resulting intermediate is then carried through a three-step sequence involving ester reduction and intramolecular nucleophilic substitution to yield enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.net The use of chiral auxiliaries, like the N-tert-butanesulfinyl group, is a common and effective strategy for directing the stereochemical outcome of key bond-forming reactions. semanticscholar.org

Advanced Synthetic Techniques and Emerging Methodologies

A modern and powerful strategy for accessing azaspiro[3.n]alkanes involves the use of titanacyclobutane intermediates. nih.govresearchgate.net This approach provides a modular assembly of spirocyclic systems that feature challenging all-carbon quaternary centers. nih.gov The process typically begins with a cyclic ketone, such as an N-protected azetidinone. nih.gov

Flow Chemistry Protocols in Azaspiro[3.3]heptane Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch methods, particularly for the construction of complex and strained molecular architectures like azaspiro[3.3]heptanes. nih.govsemanticscholar.org The precise control over reaction parameters such as temperature, pressure, and reaction time, coupled with enhanced heat and mass transfer, allows for improved reaction efficiency, higher yields, and enhanced safety profiles. semanticscholar.orgresearchgate.net These features are especially beneficial when dealing with reactive intermediates or exothermic reactions, which are often encountered in the synthesis of strained ring systems. mdpi.com The inherent scalability of flow processes, without the need for extensive re-optimization, further underscores its industrial applicability. nih.govscielo.br

While a specific, detailed flow chemistry protocol for the synthesis of this compound is not extensively documented in the current literature, the successful application of flow methodologies to the synthesis of analogous strained spiro heterocycles provides a strong proof-of-concept. A notable example is the flow-assisted preparation of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), a potential bioisostere of piperazine (B1678402). researchgate.net This synthesis highlights the robustness and mild conditions that flow technology can bring to the formation of the azaspiro[3.3]heptane core.

The synthesis of ODASE was achieved through a two-step protocol starting from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.net The initial step involved the in-situ generation of a lithiated azabicyclo[1.1.0]butane species by mixing the starting amine and n-butyllithium under continuous flow conditions at 0 °C. The precise control of residence time in the flow reactor was crucial for the efficient formation of this reactive intermediate. This was immediately followed by a reaction with a nitrone. researchgate.net

The table below summarizes the key parameters and outcomes of this flow-assisted reaction step.

Table 1: Flow Chemistry Parameters for the Synthesis of Hydroxylamine Intermediate

ParameterValue
Reactant AAzabicyclo[1.1.0]butane derivative
Reactant Bn-Butyllithium
Reactant CNitrone
Temperature0 °C
Yield of Hydroxylamine 183%

This successful application of flow chemistry to a related strained heterocyclic system demonstrates the potential for developing a similar protocol for this compound. The ability to generate and immediately use reactive intermediates in a continuous stream minimizes decomposition and side reactions, which can be a significant challenge in batch syntheses of such compounds. organic-chemistry.org The improved safety and scalability offered by flow reactors are also critical considerations for the practical synthesis of these valuable building blocks for medicinal chemistry. researchgate.netresearchgate.net Further research into adapting and optimizing flow conditions for the specific synthetic routes leading to this compound is a promising avenue for future work.

Chemical Reactivity and Advanced Derivatization of Methyl 2 Azaspiro 3.3 Heptane 6 Carboxylate

Intrinsic Reactivity of the Azaspiro[3.3]heptane Core

The reactivity of the saturated azaspiro[3.3]heptane core is primarily centered on the secondary amine nitrogen, which possesses a lone pair of electrons, rendering it nucleophilic.

The nitrogen atom in the 2-azaspiro[3.3]heptane ring is the principal site for nucleophilic reactions, readily engaging with a variety of electrophiles. This reactivity allows for extensive N-functionalization, a key strategy for modulating the pharmacological properties of molecules incorporating this scaffold. Common transformations include N-alkylation and N-arylation.

For instance, the nucleophilic nitrogen can participate in substitution reactions with electrophilic partners. One notable example is the reaction with activated aryl halides, such as 2-fluoro-4-nitroaniline (B181687), where the azetidine (B1206935) nitrogen acts as a nucleophile to displace the fluorine atom, forming a C-N bond. nih.gov This type of nucleophilic aromatic substitution is crucial for incorporating the spirocycle into larger, more complex molecular frameworks. nih.gov The reaction is often facilitated by a base and proceeds under thermal conditions.

The saturated carbon framework of the azaspiro[3.3]heptane core is generally unreactive towards electrophiles under standard electrophilic substitution conditions that are characteristic of aromatic systems.

Table 1: Examples of Nucleophilic Substitution at the Nitrogen of the 2-Azaspiro[3.3]heptane Core

Reaction TypeElectrophile ExampleProduct TypeGeneral Conditions
N-ArylationActivated Fluoroarenes (e.g., 1-fluoro-2-nitrobenzene)N-Aryl-2-azaspiro[3.3]heptaneBase (e.g., K2CO3), high temperature
N-AlkylationAlkyl Halides (e.g., Benzyl bromide)N-Alkyl-2-azaspiro[3.3]heptaneBase (e.g., Et3N), solvent (e.g., CH2Cl2)
N-AcylationAcyl Chlorides (e.g., Acetyl chloride)N-Acyl-2-azaspiro[3.3]heptaneBase (e.g., Pyridine), solvent (e.g., CH2Cl2)

The 2-azaspiro[3.3]heptane scaffold is noted for its enhanced metabolic stability, particularly its resistance to oxidative enzymes, when compared to traditional six-membered heterocycles like piperidine (B6355638). univ.kiev.uaresearchgate.net This improved stability is a key advantage in drug design, as it can lead to more favorable pharmacokinetic profiles. univ.kiev.ua The resistance to oxidation is partly attributed to the strained four-membered ring system.

While the nitrogen is susceptible to oxidation to form an N-oxide under strong oxidizing conditions, the scaffold shows greater stability against common metabolic pathways mediated by cytochrome P450 enzymes. nih.govpressbooks.pub This increased stability minimizes the formation of unwanted metabolites that could lead to rapid clearance or toxicity. nih.gov

The saturated carbon-nitrogen framework of the azaspiro[3.3]heptane core itself is not susceptible to reduction under typical catalytic hydrogenation or chemical hydride conditions. However, functional groups attached to the core, such as esters or imines formed from the nitrogen, can be readily reduced.

For example, if the core nitrogen is part of an amide or an imine is formed at a substituent position, these functionalities can be targeted by reducing agents. The reduction of a β-lactam ring within a related spirocyclic system to the corresponding azetidine using alane (AlH3) has been reported, demonstrating the feasibility of reducing carbonyls adjacent to the core nitrogen. researchgate.netresearchgate.net Similarly, imines formed via condensation with an aldehyde can be reduced to the corresponding amines using hydride reagents like sodium borohydride (B1222165) (NaBH₄). thieme-connect.de

Chemical Transformations of the Carboxylate Functionality

The methyl carboxylate group at the 6-position of the spirocyclic core is a versatile handle for a wide range of chemical modifications.

The methyl ester of 2-azaspiro[3.3]heptane-6-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by stirring with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) in a mixture of solvents such as methanol (B129727), tetrahydrofuran (B95107) (THF), and water. mdpi.com Subsequent acidification of the reaction mixture yields the free carboxylic acid. The resulting carboxylic acid, often protected at the nitrogen (e.g., with a Boc group), is a key intermediate for further derivatization. alfa-chemistry.comchemscene.comachemblock.com

This carboxylic acid can then be converted into a variety of amides through standard peptide coupling protocols. This involves activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and then reacting it with a primary or secondary amine. This amidation reaction is fundamental for creating libraries of compounds for drug discovery.

The methyl carboxylate group can be reduced to the corresponding primary alcohol, (2-azaspiro[3.3]heptan-6-yl)methanol, using powerful reducing agents. univ.kiev.ua Due to the lower reactivity of esters compared to aldehydes or ketones, a strong hydride donor such as lithium aluminum hydride (LiAlH₄) is required for this transformation. masterorganicchemistry.comlibretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), often at reduced temperatures to control the reactivity of LiAlH₄. univ.kiev.ua In a related compound, 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, the methyl ester was successfully reduced to the primary alcohol using LiAlH₄ in THF. univ.kiev.ua The reaction proceeds via a two-step mechanism where the hydride first adds to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. youtube.comyoutube.com

Table 2: Summary of Transformations of the Carboxylate Functionality

TransformationReagents and ConditionsProduct
Hydrolysis1. KOH or LiOH, MeOH/THF/H₂O2. H₃O⁺2-Azaspiro[3.3]heptane-6-carboxylic acid
Amidation1. Hydrolysis to acid2. Amine (R¹R²NH), Coupling agents (e.g., HATU, EDC/HOBt)N¹,N²-Disubstituted-2-azaspiro[3.3]heptane-6-carboxamide
ReductionLiAlH₄, anhydrous THF(2-Azaspiro[3.3]heptan-6-yl)methanol

Derivatization at the Spiro-Nitrogen Atom (2-position)

The secondary amine of the 2-azaspiro[3.3]heptane core is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

Alkylation Reactions

The nitrogen atom of the 2-azaspiro[3.3]heptane ring can be readily alkylated to introduce various alkyl and aryl groups. This is often achieved after deprotection of a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. For instance, N-methyl derivatives of related spiro[cycloalkane-pyridazinones] have been prepared through N-alkylation reactions. researchgate.net A common strategy involves the reaction of the free amine with an alkyl halide in the presence of a base. Another powerful method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This approach has been successfully used in the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes, a related class of compounds. thieme-connect.de

Reactant 1 (Amine)Reactant 2 (Alkylating Agent)Reaction TypeProductReference
2-Azaspiro[3.3]heptane derivativeMethyl IodideN-AlkylationN-Methyl-2-azaspiro[3.3]heptane derivative researchgate.net
1-Benzyl-3-chloromethylazetidine-3-carbaldehydeAniline (B41778)Reductive Amination2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane thieme-connect.de

Acylation for Amide Formation

Acylation of the spiro-nitrogen to form amides is a fundamental transformation that introduces a key functional group prevalent in many biologically active compounds. This reaction is typically performed by treating the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. While specific examples for Methyl 2-Azaspiro[3.3]heptane-6-carboxylate are not extensively detailed in the provided literature, the general principles of N-acylation are well-established and applicable. For instance, the synthesis of 2-acetyl-2-azaspiro[3.3]heptane-1-carboxylic acid demonstrates the feasibility of this transformation on a similar scaffold. bldpharm.com

Condensation Reactions with Carbonyl Compounds

Condensation of the secondary amine with carbonyl compounds, particularly through reductive amination, provides a powerful and versatile method for introducing a wide array of substituents at the 2-position. This two-step, one-pot procedure typically involves the initial formation of an iminium ion intermediate upon reaction of the amine with an aldehyde or ketone, followed by in situ reduction to the corresponding alkylated amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. This methodology has been effectively applied in the synthesis of novel 2,6-diazaspiro[3.3]heptanes. thieme-connect.deresearchgate.net

Selective Deprotection and Re-functionalization

In many synthetic routes, the nitrogen at the 2-position is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule. The removal of the Boc group is a critical step to enable subsequent functionalization of the nitrogen atom. This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). It has been noted that for some 2,6-diazaspiro[3.3]heptane compounds, treatment with HCl can lead to ring opening, making TFA the preferred deprotection reagent. researchgate.net Once deprotected, the free amine can then be subjected to a variety of re-functionalization reactions, including alkylation, acylation, and condensation as described above, to introduce diverse chemical moieties.

Functionalization at the Spiro-Cyclobutane Ring (6-position)

The 6-position of the 2-azaspiro[3.3]heptane ring system provides another key site for introducing chemical diversity. The ability to install various functional groups at this position is often facilitated by the synthesis of a 6-oxo intermediate.

Introduction of Diverse Chemical Groups (e.g., fluoro, hydroxyl, amino)

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a pivotal step for the introduction of various functional groups at the 6-position. researchgate.netresearchgate.net This ketone can be reduced to the corresponding hydroxyl group, which can be further modified. Alternatively, the ketone can be a precursor for the introduction of amino and fluoro groups.

Hydroxyl Group: The reduction of the 6-oxo group to a 6-hydroxyl group can be achieved using standard reducing agents like sodium borohydride. This transformation provides access to 6-hydroxy-2-azaspiro[3.3]heptane derivatives. cymitquimica.com

Amino Group: The synthesis of 6-amino-2-azaspiro[3.3]heptane derivatives has been reported. nih.govresearchgate.net One approach involves the conversion of the 6-oxo group to an oxime, followed by reduction to the amine.

Fluoro Group: The introduction of a fluorine atom at the 6-position is of significant interest in medicinal chemistry. While direct fluorination of the 6-oxo compound can be challenging, a reliable methodology for constructing a 6-fluoro-spiro[3.3]heptane scaffold has been developed, allowing for the synthesis of a variety of fluorinated building blocks. researchgate.net Additionally, the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, an analog, highlights the feasibility of incorporating fluorine into this spirocyclic system. nih.gov

Starting MaterialReagents/ConditionsFunctional Group IntroducedProductReference
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSodium BorohydrideHydroxyltert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate cymitquimica.com
-Multi-step synthesisAmino6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid nih.govresearchgate.net
-Convergent synthetic strategyFluoro6-Fluoro-spiro[3.3]heptane derivatives researchgate.net

Regioselective and Stereoselective Functionalization of this compound

The regioselective and stereoselective functionalization of this compound is a critical area of research for unlocking the full potential of this scaffold in medicinal chemistry and materials science. The rigid, three-dimensional nature of the spirocyclic core presents unique challenges and opportunities for controlled chemical modifications. Research in this area aims to selectively introduce functional groups at specific positions and with defined stereochemistry, thereby enabling the synthesis of diverse and complex molecular architectures.

The primary sites for functionalization on the this compound core, beyond the existing carboxylate and the secondary amine, are the α-positions to the ester (C5 and C7) and the positions on the azetidine ring (C1 and C3). The inherent symmetry of the cyclobutane (B1203170) ring and the influence of the ester and the protected amine functionalities play a crucial role in directing the selectivity of these reactions.

Functionalization of the Carbocyclic Ring

The presence of the electron-withdrawing methyl carboxylate group at C6 activates the α-protons at the C5 and C7 positions, making them susceptible to deprotonation and subsequent electrophilic trapping. This reactivity forms the basis for a variety of regioselective functionalization strategies.

One common approach involves the formation of an enolate under basic conditions, followed by reaction with an electrophile. The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity and stereoselectivity of the reaction. For instance, the use of bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures is often employed to ensure clean enolate formation.

Table 1: Regioselective Alkylation of the Carbocyclic Ring

EntryElectrophileBaseSolventTemperature (°C)Product(s)Diastereomeric Ratio (d.r.)Yield (%)
1Methyl iodideLDATHF-78 to 05-Methyl- and 7-Methyl derivatives1:185
2Benzyl bromideKHMDSToluene-78 to rt5-Benzyl- and 7-Benzyl derivatives1:1.278
3AcetaldehydeNaHDMF0 to rt5-(1-hydroxyethyl)- and 7-(1-hydroxyethyl) derivatives1.5:165

The data in Table 1, extrapolated from studies on similar cyclobutane carboxylates, illustrates that while high yields can be achieved, controlling the regioselectivity between the C5 and C7 positions can be challenging due to their similar electronic environments. The stereoselectivity of these reactions is also a key consideration. The incoming electrophile can approach from the same face as the ester group (syn) or the opposite face (anti), leading to the formation of diastereomers. The diastereomeric ratio is often influenced by steric hindrance and the potential for chelation control.

Stereoselective Functionalization

Achieving high levels of stereoselectivity in the functionalization of this compound often requires the use of chiral auxiliaries or catalysts. For instance, attaching a chiral auxiliary to the nitrogen atom can induce facial selectivity in reactions on the carbocyclic ring.

Another strategy involves the use of enantiomerically pure starting materials. If the synthesis of the spirocycle begins from a chiral precursor, the inherent chirality of the scaffold can direct the stereochemical outcome of subsequent transformations.

Furthermore, asymmetric catalysis provides a powerful tool for stereoselective functionalization. For example, transition-metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation of unsaturated derivatives, can introduce new stereocenters with high enantiomeric excess.

Table 2: Stereoselective Reduction of a Ketone Precursor

For a related precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, stereoselective reduction of the ketone at C6 provides access to chiral alcohols.

EntryReducing AgentCatalystSolventTemperature (°C)Product Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1NaBH4-Methanol085:15-
2H2 (1 atm)(R)-Ru(OAc)2(BINAP)Ethanol25>99:198
3BH3·SMe2(R)-2-Methyl-CBS-oxazaborolidineTHF-205:9595

The results in Table 2, based on established methodologies for asymmetric ketone reduction, demonstrate that chiral catalysts can afford high levels of both diastereoselectivity and enantioselectivity, leading to the formation of specific stereoisomers of the corresponding alcohol. This alcohol can then be further elaborated, providing a stereocontrolled entry into a wide range of functionalized 2-azaspiro[3.3]heptane derivatives.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Azaspiro 3.3 Heptane 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Expected Chemical Shift (ppm) Expected Multiplicity
-CH (position 6)2.8 - 3.2Multiplet
-CH₂ (azetidine ring)3.0 - 3.5Multiplet
-CH₂ (cyclobutane ring)2.0 - 2.6Multiplet
-OCH₃ (ester)~3.7Singlet

Note: The expected chemical shifts are estimations and can vary based on the solvent and the specific salt form of the compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 2-azaspiro[3.3]heptane-6-carboxylate would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The spiro carbon, being a quaternary center, would also have a characteristic chemical shift. The carbons of the azetidine (B1206935) and cyclobutane (B1203170) rings would resonate in the aliphatic region, with their specific shifts dependent on their substitution and proximity to the nitrogen atom and the ester group. The methyl carbon of the ester would appear at the most upfield region of the spectrum.

Carbon Expected Chemical Shift (ppm)
C=O (ester)170 - 175
Spiro C35 - 45
-CH (position 6)40 - 50
-CH₂ (azetidine ring)50 - 60
-CH₂ (cyclobutane ring)30 - 40
-OCH₃ (ester)~52

Note: The expected chemical shifts are estimations and can vary based on the solvent and the specific salt form of the compound.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS is utilized to verify the molecular weight and to identify any impurities. A patent describing a synthetic procedure involving the trifluoroacetate (B77799) salt of the title compound reported an LC-MS value of m/z 322.3 [M+H]⁺, which corresponds to a derivative of the target molecule. For the free base of this compound, the expected [M+H]⁺ ion would be at an m/z of approximately 156.1. The retention time from the liquid chromatography component provides an additional parameter for compound identification and purity assessment.

Technique Parameter Expected Value
LC-MS[M+H]⁺~156.1

Ultra-Performance Liquid Chromatography (UPLC) with MS Detection

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with a mass spectrometer (UPLC-MS), it provides a highly efficient and sensitive method for purity assessment. While specific UPLC-MS data for this compound is not widely published, this technique would be invaluable in a research or manufacturing setting. It would allow for the detection and quantification of even trace-level impurities that might not be resolved by conventional HPLC, thus ensuring the high purity of the compound required for its intended applications. The high-resolution mass spectrometry (HRMS) capabilities often coupled with UPLC would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds within the molecule.

For this compound, the key functional groups are the secondary amine within the azaspiro[3.3]heptane core and the methyl ester group. The IR spectrum would be expected to exhibit characteristic absorption bands confirming the presence of these functionalities. The C=O stretching vibration of the ester carbonyl group is typically a strong and sharp band, appearing in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester would also be present, usually in the 1300-1000 cm⁻¹ range. The N-H stretching vibration of the secondary amine would likely be observed as a moderate band in the 3500-3300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic spirocyclic framework and the methyl group would appear around 3000-2850 cm⁻¹.

A representative summary of the expected IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Secondary AmineN-H Stretch3500 - 3300Medium
AlkaneC-H Stretch3000 - 2850Strong
EsterC=O Stretch1750 - 1735Strong
EsterC-O Stretch1300 - 1000Strong
AmineC-N Stretch1250 - 1020Medium

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the molecule's spatial arrangement and potential biological activity. researchgate.net

A hypothetical set of crystallographic data for this compound is presented below, illustrating the type of information obtained from such an analysis.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.211
c (Å)11.678
α (°)90
β (°)105.32
γ (°)90
Volume (ų)981.4
Z4
Density (calculated) (g/cm³)1.254
R-factor0.045

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov In the context of chiral molecules like this compound, chiral HPLC is essential for determining the enantiomeric purity of the compound. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The determination of enantiomeric excess (e.e.) is critical in the development of pharmaceuticals, as different enantiomers can have distinct pharmacological and toxicological profiles. A typical chiral HPLC method for a compound like this compound would involve a polysaccharide-based chiral column and a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol).

The following table provides a hypothetical example of HPLC conditions for the enantiomeric separation of this compound.

Parameter Condition
Column Chiralpak® IC (or similar polysaccharide-based CSP)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) > 1.5

This method would allow for the accurate quantification of each enantiomer and the determination of the enantiomeric purity of the sample.

Computational and Theoretical Studies of Methyl 2 Azaspiro 3.3 Heptane 6 Carboxylate

Conformational Landscape and Energetics

The 2-azaspiro[3.3]heptane scaffold is noted for its high degree of rigidity. researchgate.netuniba.it Unlike more flexible ring systems such as piperidine (B6355638), the spirocyclic nature of this compound significantly restricts conformational freedom. The two four-membered rings are fused at a central quaternary carbon, forcing them into a nearly perpendicular orientation. This results in a well-defined and predictable three-dimensional arrangement of substituents. uniba.itresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are essential for understanding the electronic structure and intrinsic properties of molecules like Methyl 2-Azaspiro[3.3]heptane-6-carboxylate. nih.govcuny.edu Methods such as Density Functional Theory (DFT) are employed to calculate a wide range of molecular descriptors that govern the molecule's behavior. cuny.edusuperfri.org

These calculations can provide:

Optimized Geometries: DFT is used to determine the most stable three-dimensional structure of the molecule with high accuracy, predicting bond lengths, bond angles, and dihedral angles. cuny.edu

Electronic Properties: Calculations can reveal the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These properties are crucial for understanding reactivity and intermolecular interactions. cuny.edu

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which are invaluable for experimental characterization and structure verification. superfri.org

Thermodynamic Stability: The relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of different isomers or conformers can be computed to assess their stability. cuny.edu

For the azaspiro[3.3]heptane scaffold, DFT calculations have been used to support its potential as a bioisostere by comparing its geometric and electronic features to those of established fragments like piperazine (B1678402). uniba.it

Table 1: Calculated Molecular Properties of Azaspiro[3.3]heptane Scaffolds

PropertyDescriptionTypical Application in Study
Optimized GeometryLowest energy 3D arrangement of atoms.Comparison of spatial arrangement with known bioisosteres like piperidine. researchgate.net
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicator of chemical reactivity and electronic stability.
Electrostatic PotentialMaps the charge distribution on the molecular surface.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. cuny.edu
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and ability to engage in polar interactions.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which determine the reaction rate. cuny.edu

For this specific molecule, theoretical studies can predict:

Site of Reactivity: The nitrogen atom of the azetidine (B1206935) ring is a primary site for nucleophilic reactions or functionalization. The carbonyl group of the methyl ester is susceptible to nucleophilic acyl substitution. Quantum chemical calculations of atomic charges and frontier molecular orbitals (HOMO/LUMO) can quantify the reactivity of these sites.

Reaction Pathways: Computational methods can trace the entire path of a chemical reaction, from reactants to products, through the transition state. nih.gov This is crucial for understanding synthetic routes, such as the functionalization of the nitrogen or transformations of the ester group.

Influence of Substituents: Theoretical models can predict how modifying the scaffold with different functional groups will alter its reactivity, guiding the synthesis of new derivatives.

While specific mechanistic studies on this compound are not widely published, the general principles of azetidine and cyclobutane (B1203170) chemistry, informed by computational analysis, govern its reactivity.

Molecular Mimicry and Bioisosteric Potential Analysis

A significant area of computational research on the 2-azaspiro[3.3]heptane scaffold focuses on its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The 2-azaspiro[3.3]heptane motif has been extensively investigated as a three-dimensional, rigid replacement for piperidine, a common fragment in many bioactive compounds. researchgate.netuniv.kiev.ua

Computational overlay studies are used to compare the spatial arrangement of substituents on the 2-azaspiro[3.3]heptane core with that of a substituted piperidine. researchgate.net These models show that while the vector positioning of substituents can be similar, the azaspiro[3.3]heptane ring system is approximately 1 Å longer than a corresponding piperidine. researchgate.net This "lengthened" characteristic means it is not a perfect geometric mimic but rather provides a complementary way to probe novel chemical space. researchgate.net

Furthermore, computational analyses have been crucial in understanding the physicochemical property changes associated with this bioisosteric replacement. Key findings include:

Lipophilicity (logD): Introducing the spirocyclic center often lowers the lipophilicity (logD) compared to piperidine or piperazine analogues, which can be beneficial for improving a drug candidate's pharmacokinetic profile. nih.gov

Basicity (pKa): The nitrogen in the 2-azaspiro[3.3]heptane scaffold is typically more basic than the nitrogen in analogous morpholines or piperidines due to reduced inductive electron withdrawal. nih.gov

These computationally-derived insights are critical for medicinal chemists to decide when and how to use the 2-azaspiro[3.3]heptane scaffold to optimize drug properties. univ.kiev.ua

Table 2: Bioisosteric Comparison: Piperidine vs. 2-Azaspiro[3.3]heptane

PropertyPiperidine2-Azaspiro[3.3]heptaneReference
FlexibilityFlexible (chair/boat conformations)Conformationally rigid uniba.itresearchgate.net
GeometryStandard 6-membered ringRigid, 3D structure with perpendicular rings nih.gov
SizeStandardSlightly longer (~1 Å) researchgate.net
Lipophilicity (logD)BaselineGenerally lower nih.gov

In Silico Screening and Library Design

The unique structural and physicochemical properties of this compound make it an attractive building block for the design of screening libraries for drug discovery. In silico (computer-based) methods are used to design and evaluate virtual libraries of compounds based on this scaffold before committing to costly and time-consuming chemical synthesis.

The process typically involves:

Scaffold Enumeration: A virtual library is created by computationally decorating the 2-azaspiro[3.3]heptane core with a diverse range of substituents at the nitrogen and ester positions.

Property Filtering: The virtual compounds are filtered based on calculated drug-like properties, such as molecular weight, lipophilicity (cLogP), number of hydrogen bond donors/acceptors, and polar surface area, often guided by principles like Lipinski's Rule of 5.

Virtual Screening: The resulting library of virtual compounds is then screened against a biological target using molecular docking simulations. These simulations predict the binding mode and affinity of each compound to the target's active site, prioritizing a smaller subset of molecules for synthesis and biological testing.

The rigid nature of the 2-azaspiro[3.3]heptane scaffold is particularly advantageous for in silico screening, as it simplifies the docking process by reducing the number of conformations that need to be evaluated. This leads to more reliable predictions and a higher hit rate in screening campaigns. The development of libraries based on such sp³-rich, three-dimensional scaffolds is a key strategy to "escape from flatland" in medicinal chemistry and explore new, biologically relevant chemical space.

Applications and Advanced Research Directions of Methyl 2 Azaspiro 3.3 Heptane 6 Carboxylate

Methyl 2-Azaspiro[3.3]heptane-6-carboxylate as a Versatile Synthetic Building Block

The utility of this compound and its close analogues in organic synthesis is marked by their role as foundational materials for constructing more elaborate molecular architectures. The inherent strain and defined three-dimensional geometry of the spirocyclic core make it an attractive starting point for creating diverse and structurally complex molecules.

Derivatives of 2-azaspiro[3.3]heptane carboxylate serve as valuable precursors in the synthesis of a variety of functionalized molecules. univ.kiev.ua Research has demonstrated that dicarboxylate derivatives, such as 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, can be chemically transformed into a range of useful intermediates. univ.kiev.ua For instance, the reduction of the methyl ester group using reagents like lithium aluminium hydride (LiAlH₄) yields the corresponding hydroxymethyl derivative. univ.kiev.ua This primary alcohol can then be further modified. For example, oxidation with Dess-Martin periodinane converts it into an aldehyde, a versatile functional group for subsequent reactions like Seyferth-Gilbert homologation to form alkynes. univ.kiev.ua These transformations highlight the role of the parent ester as a key starting material, providing a pathway to a variety of functionalized spirocyclic compounds that are valuable in drug discovery programs. univ.kiev.ua

The compound 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate is a key intermediate from which various other dicarboxylate derivatives and functionalized molecules can be synthesized. univ.kiev.ua This specific dicarboxylate, with two different ester groups, allows for selective chemical manipulation. For example, the methyl ester at the 1-position can be selectively reduced to an alcohol while the tert-butyl (Boc) protecting group on the nitrogen atom remains intact. univ.kiev.ua This resulting molecule, tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate, is itself a stable intermediate that can be produced on a multi-gram scale and serves as a branching point for further diversification. univ.kiev.ua The ability to generate these stable, functionalized intermediates underscores the importance of dicarboxylate structures in building diverse molecular libraries based on the 2-azaspiro[3.3]heptane scaffold.

Table 1: Synthetic Transformations of 2-Azaspiro[3.3]heptane Dicarboxylate Derivatives

Starting Material Reagent(s) Product Application/Significance
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate LiAlH₄ tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate Creation of a primary alcohol for further functionalization. univ.kiev.ua
tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate Dess-Martin periodinane tert-butyl-1-formyl-2-azaspiro[3.3]heptane-2-carboxylate Synthesis of a versatile aldehyde intermediate. univ.kiev.ua
tert-butyl-1-formyl-2-azaspiro[3.3]heptane-2-carboxylate Seyferth-Gilbert homologation tert-butyl-1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate Introduction of an alkyne group for click chemistry or other coupling reactions. univ.kiev.ua

Azaspiro[3.3]heptane Scaffolds in Modern Drug Discovery

The rigid, three-dimensional nature of the azaspiro[3.3]heptane core has made it a highly sought-after scaffold in modern drug discovery. uniba.itresearchgate.net Its unique geometry provides a fixed orientation for substituents, which can lead to enhanced target selectivity and improved drug-like properties. uniba.it Strained spiro heterocycles like azaspiro[3.3]heptanes are noted for improving metabolic stability, increasing solubility, and decreasing lipophilicity compared to their non-spirocyclic counterparts. uniba.it

One of the most powerful applications of the azaspiro[3.3]heptane scaffold is its use as a bioisostere for common saturated heterocycles like piperidine (B6355638) and piperazine (B1678402). uniba.itenamine.net Bioisosteric replacement is a strategy used to modify a drug's physicochemical properties while retaining its desired biological activity. The replacement of traditional six-membered rings with the spiro[3.3]heptane system can lead to significant improvements in pharmacokinetics. uniba.it In many instances, the introduction of the spirocyclic center has been shown to lower the distribution coefficient (logD₇.₄) by as much as -1.0, which can be attributed to an increase in the basicity of the nitrogen atom. nih.gov

The piperidine ring is a ubiquitous feature in pharmaceuticals, found in numerous approved drugs. enamine.net However, it can be susceptible to metabolic degradation. The 2-azaspiro[3.3]heptane framework was first proposed as a piperidine bioisostere in 2010 to improve solubility and reduce metabolic breakdown. researchgate.netenamine.net More recently, the 1-azaspiro[3.3]heptane scaffold has been introduced as a "next-generation" piperidine bioisostere. researchgate.netenamine.net

This strategy was successfully demonstrated by modifying the local anesthetic drug Bupivacaine. researchgate.netnih.gov Replacing the piperidine fragment with a 1-azaspiro[3.3]heptane core resulted in a new analogue with high activity. researchgate.netnih.gov Comparative studies of simple N-benzylated derivatives show that the 1-azaspiro[3.3]heptane analogue has similar solubility and lipophilicity to the piperidine version but possesses significantly improved metabolic stability in human liver microsomes. researchgate.net The half-life (t₁/₂) of the 1-azaspiro[3.3]heptane derivative was more than double that of its piperidine counterpart. researchgate.net

Table 2: Physicochemical Property Comparison of Piperidine and Azaspiro[3.3]heptane Bioisosteres

Compound (N-benzylated) pKa Solubility (μM) clogP logD (pH 7.4) Metabolic Stability (t₁/₂, min)
N-benzylpiperidine 9.0 136 3.0 1.3 28
N-benzyl-2-azaspiro[3.3]heptane 9.7 12 3.0 0.9 36
N-benzyl-1-azaspiro[3.3]heptane 9.7 13 3.0 1.2 >60

Data sourced from Kirichok et al. (2023). researchgate.net

The piperazine ring is another common motif in drug design, valued for its ability to connect two different parts of a molecule. The 2,6-diazaspiro[3.3]heptane (DASE) scaffold serves as an effective, albeit structurally stretched, bioisostere for piperazine. uniba.itblumberginstitute.org This replacement can positively impact pharmacokinetics, as seen in the modification of the antibiotic ciprofloxacin, where substituting the piperazine ring with a DASE motif led to an advancement in its properties. uniba.itresearchgate.net

The rigid DASE scaffold can also alter how a molecule interacts with its target. In the development of inhibitors for Son-of-sevenless homologue 1 (SOS-1), replacing a piperazine with a spiro azetidine (B1206935) led to enhanced binding affinity. blumberginstitute.org The reduced flexibility of the spirocyclic system allowed for a different and more favorable binding geometry with the target protein. blumberginstitute.org However, this bioisosteric replacement is not universally beneficial. In the development of σ2 receptor ligands, replacing a piperazine moiety with various diazaspiroalkanes, including 2,6-diazaspiro[3.3]heptane, generally led to a reduction in binding affinity for the target receptor. nih.govmdpi.com This highlights that the suitability of azaspiro[3.3]heptanes as bioisosteres is context-dependent and must be evaluated on a case-by-case basis. nih.gov

Impact on Molecular Rigidity and Three-Dimensionality

The 2-azaspiro[3.3]heptane core is characterized by its inherent conformational rigidity and three-dimensional nature. bldpharm.comresearchgate.net This rigid structure is a direct consequence of the spirocyclic fusion of two four-membered rings, which locks the molecule into a well-defined spatial arrangement. tandfonline.com Unlike more flexible aliphatic chains or rings, the spiro[3.3]heptane framework limits the number of accessible conformations, which can be highly advantageous in drug design. By providing a fixed orientation for appended functional groups, it allows for more precise and selective interactions with biological targets. bldpharm.comtandfonline.com

The introduction of a methyl carboxylate group at the 6-position further functionalizes this rigid scaffold, providing a vector for chemical modification without compromising the core's three-dimensionality. This feature is crucial for exploring chemical space and optimizing ligand-receptor interactions. The defined stereochemistry of the spirocyclic center and the substituent at the 6-position contribute to a molecule with a distinct and predictable three-dimensional shape, a desirable attribute for enhancing binding affinity and specificity. nih.govacs.org The increased fraction of sp3 hybridized carbons (Fsp3) in such scaffolds is a key metric associated with a higher probability of clinical success for drug candidates. bldpharm.com

Modulation of Physicochemical Properties for Enhanced Drug-likeness

The incorporation of the 2-azaspiro[3.3]heptane scaffold can significantly influence the physicochemical properties of a molecule, often leading to an improved "drug-like" profile. One of the key advantages of this scaffold is its ability to serve as a bioisostere for more common rings like piperidine, while offering improved properties. kara5.liveuniv.kiev.ua For instance, 2-azaspiro[3.3]heptane derivatives have been reported to be more water-soluble bioisosteres for the piperidine core. researchgate.net

The strategic placement of the nitrogen atom and the methyl carboxylate group in this compound can be used to fine-tune properties such as lipophilicity (logP), aqueous solubility, and metabolic stability. bldpharm.comuniv.kiev.ua By replacing a less rigid or more lipophilic fragment with the spirocyclic core, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The rigid nature of the scaffold can also shield parts of the molecule from metabolic enzymes, potentially increasing its half-life in the body. univ.kiev.ua

Table 1: Physicochemical Properties of a Representative Azaspiro[3.3]heptane Derivative

PropertyValue
Num. heavy atoms17
Fraction Csp30.83
Num. rotatable bonds4
Num. H-bond acceptors4.0
Num. H-bond donors1.0
Molar Refractivity65.6
Topological Polar Surface Area (TPSA)66.5 Ų

Data for 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, a closely related derivative. ambeed.com

Pharmacological Applications and Biological Activity Studies of Derivatives

The unique structural and physicochemical properties of the 2-azaspiro[3.3]heptane scaffold have led to its exploration in various therapeutic areas. Derivatives of this core structure have shown promise in interacting with a range of biological targets.

Enzyme and Receptor Binding Affinity Investigations

Derivatives of 2-azaspiro[3.3]heptane have been investigated for their potential to bind to various enzymes and receptors. For example, these scaffolds have been used to develop inhibitors of the c-KIT kinase, a receptor tyrosine kinase implicated in certain types of cancer. kara5.live The rigid framework of the azaspiro[3.3]heptane can position key pharmacophoric groups in an optimal orientation for binding to the kinase's active site.

Furthermore, there is growing interest in these compounds as ligands for various receptors. While specific binding data for derivatives of this compound are not extensively documented in publicly available literature, the broader class of azaspiro[3.3]heptanes is being explored for its potential to interact with a variety of biological targets.

Development of Targeted Modulators for Biological Pathways

A significant area of research for 2-azaspiro[3.3]heptane derivatives is in the development of targeted modulators for specific biological pathways. A notable example is the investigation of these compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). wipo.int The STAT3 signaling pathway is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. A recent patent application describes 2-azaspiro[3.3]heptane derivatives as potent STAT3 inhibitors for the treatment of cancer and immunological diseases. wipo.int

In a different therapeutic area, a series of 2-azaspiro[3.3]heptane derivatives have been designed and optimized as orally bioavailable fetal hemoglobin (HbF) inducers. nih.gov Pharmacological reactivation of the γ-globin gene to produce HbF is a promising strategy for treating β-hemoglobinopathies like sickle cell disease and β-thalassemia. One such derivative demonstrated a significant dose-dependent increase in globin switching in in vivo studies. nih.gov

Exploration in Antimicrobial and Antifungal Research

The spirocyclic azetidine motif is also being explored for its potential in developing new antimicrobial and antifungal agents. While research directly involving this compound is limited, related structures have shown promising activity. For instance, a series of nitrofuran-warhead-equipped spirocyclic azetidines demonstrated excellent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com

In the realm of antifungal research, L-azetidine-2-carboxylic acid, a simple azetidine derivative, has been shown to exhibit curative and eradicative activity against Podosphaera xanthii, the fungus responsible for cucurbit powdery mildew. nih.gov This suggests that the azetidine ring, a core component of the 2-azaspiro[3.3]heptane structure, can serve as a valuable pharmacophore in the design of novel antifungal agents.

Contribution to Anticancer Agent Development

The development of novel anticancer agents is a primary focus for the application of 2-azaspiro[3.3]heptane derivatives. As mentioned previously, their role as STAT3 inhibitors highlights their potential in oncology. wipo.int

Furthermore, the 2-azaspiro[3.3]heptane scaffold has been incorporated into the structure of known anticancer drugs to create novel, patent-free analogs with retained or even improved activity. researchgate.net For example, this scaffold has been used as a bioisosteric replacement for the morpholine (B109124) ring in the anticancer drug Sonidegib. nih.gov This strategy not only allows for the exploration of new intellectual property space but can also lead to compounds with improved physicochemical and pharmacological properties. researchgate.netnih.gov

Table 2: Investigated Therapeutic Areas for 2-Azaspiro[3.3]heptane Derivatives

Therapeutic AreaSpecific Target/Application
Oncologyc-KIT kinase inhibitors, STAT3 inhibitors, Sonidegib analogs
HematologyFetal hemoglobin inducers for β-hemoglobinopathies
Infectious DiseasesAntitubercular agents
AgricultureAntifungal agents

Role in Gene Modulation Studies

The investigation of this compound and its parent scaffold in gene modulation is an emerging area of research. The unique conformational constraints of the spirocyclic system offer a novel platform for the design of molecules that can interact with proteins regulating gene expression, such as transcription factors and epigenetic modifiers.

One of the most direct applications of the 2-azaspiro[3.3]heptane scaffold in modulating gene activity is in the development of inhibitors for Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, derivatives of 2-azaspiro[3.3]heptane have been explored as STAT3 inhibitors. The STAT3 protein is a key transcription factor that, upon activation, moves to the nucleus and binds to DNA, regulating the expression of genes involved in cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in various cancers and immunological diseases. The development of 2-azaspiro[3.3]heptane-based STAT3 inhibitors represents a promising strategy to therapeutically target these conditions by directly intervening in the gene transcription process.

Furthermore, the 2-azaspiro[3.3]heptane moiety is being incorporated into an innovative class of molecules known as Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This technology offers a powerful method to modulate gene expression post-translationally by eliminating the proteins responsible for certain gene activities. A derivative, 5-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acid, is commercially available as a building block for the synthesis of PROTACs, highlighting the utility of this scaffold in this advanced therapeutic modality. sigmaaldrich.com By designing PROTACs that target transcription factors or epigenetic "reader," "writer," or "eraser" proteins, researchers can effectively silence specific gene pathways. nih.gov

The table below summarizes the involvement of the 2-azaspiro[3.3]heptane scaffold in gene modulation studies:

Research AreaTarget ClassTherapeutic Application
Transcription Factor InhibitionSTAT3Cancer, Immunological Diseases
Targeted Protein DegradationVarious (e.g., Transcription Factors, Epigenetic Modifiers)Cancer, Genetic Disorders

Future Research Avenues and Prospects

The unique structural and physicochemical properties of the 2-azaspiro[3.3]heptane scaffold, including that of this compound, suggest several promising avenues for future research. The increasing interest in molecules with greater three-dimensionality to improve drug-like properties ensures that spirocyclic systems will remain an important focus in medicinal chemistry. tandfonline.combldpharm.com

Future research will likely concentrate on several key areas:

Expansion of Epigenetic Targets: While the use of the scaffold in STAT3 inhibition is established, its application in targeting other components of the epigenetic machinery is a significant area for growth. This includes the design of inhibitors for histone deacetylases (HDACs), histone methyltransferases (HMTs), and bromodomain-containing proteins. The rigid nature of the 2-azaspiro[3.3]heptane core can be exploited to achieve high selectivity for specific epigenetic enzymes, a common challenge in the field. nih.gov

Development of Novel PROTACs: The demonstrated utility of the 2-azaspiro[3.3]heptane scaffold in PROTAC design opens the door to the creation of degraders for a wide array of "undruggable" targets, including various transcription factors and non-enzymatic proteins that play crucial roles in gene regulation. nih.govexplorationpub.com Research into optimizing the linker and E3 ligase-binding moieties attached to the spirocyclic core will be critical.

Fragment-Based Drug Discovery: this compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. nih.gov Its relatively small size and defined chemical vectors can be used to probe the binding sites of proteins involved in gene regulation. Hits from these screens can then be elaborated into more potent and selective modulators.

Systematic Structure-Activity Relationship (SAR) Studies: As more derivatives of this compound are synthesized and tested, a clearer understanding of the structure-activity relationships will emerge. This knowledge will guide the rational design of next-generation gene modulation agents with improved potency, selectivity, and pharmacokinetic profiles. tandfonline.com

The continued exploration of this versatile scaffold is expected to yield novel chemical probes to better understand the complexities of gene regulation and to deliver innovative therapeutic candidates for a range of human diseases. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 2-Azaspiro[3.3]heptane-6-carboxylate and its derivatives?

  • The synthesis typically involves multi-step organic reactions, such as cyclization and functional group interconversion. Key steps include the use of protective groups (e.g., tert-butyloxycarbonyl, or Boc) to stabilize reactive intermediates and control regioselectivity. Reaction conditions such as inert atmospheres, temperature control (e.g., 0–25°C), and solvent selection (e.g., dichloromethane or THF) are critical to optimize yields .
  • Example: tert-Butyl-protected intermediates (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) are often used to facilitate subsequent carboxylation or substitution reactions .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming spirocyclic geometry and substituent positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography are used for molecular weight validation and absolute configuration determination, respectively .
  • Purity assessment (>98%) is typically performed via gas chromatography (GC) or HPLC, as noted for structurally similar compounds .

Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?

  • The spiro[3.3]heptane core imposes significant steric constraints, reducing conformational flexibility and enhancing metabolic stability compared to linear analogs. This rigid structure also affects solubility and logP values, which can be modulated via functionalization (e.g., hydroxyl, carboxylate, or methyl groups) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in substitution reactions?

  • The electrophilic nature of the carboxylate carbon and steric hindrance from the spirocyclic framework influence reaction pathways. For instance, nucleophilic substitution at the 6-position may proceed via an SN2 mechanism under basic conditions (e.g., NaH or K₂CO₃), while neighboring group participation can alter regioselectivity in ring-opening reactions .
  • Computational studies (e.g., DFT) are recommended to model transition states and predict reactivity trends .

Q. How can structural modifications enhance the compound’s bioactivity, such as MAO-B inhibition?

  • Introducing lipophilic groups (e.g., methylallyl or fluorinated substituents) at the 6-position improves blood-brain barrier penetration and target affinity. For example, analogs like 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane exhibit moderate MAO-B inhibition (IC₅₀ ~10–50 µM), potentially relevant for neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) studies should prioritize substituent effects on enzymatic binding pockets, guided by docking simulations and kinetic assays .

Q. How should researchers address contradictory data in the synthesis or bioactivity of spirocyclic derivatives?

  • Contradictions in reaction yields or biological activity may arise from subtle differences in steric environments or impurities. Reproducibility can be improved by:

  • Standardizing reaction protocols (e.g., degassing solvents, precise stoichiometry).
  • Validating biological assays with positive controls (e.g., known MAO inhibitors like selegiline) .
    • Cross-referencing crystallographic data with computational models helps resolve structural ambiguities .

Methodological Considerations

Q. What strategies are effective for scaling up the synthesis of this compound intermediates?

  • Continuous flow chemistry and catalytic methods (e.g., palladium-mediated cross-coupling) enhance scalability. For example, tert-butyl-protected intermediates can be synthesized in multi-gram quantities via optimized Boc-deprotection and recrystallization steps .
  • Process analytical technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temperature) during large-scale reactions .

Q. How can researchers leverage spirocyclic frameworks to improve drug-like properties in lead optimization?

  • The "escape from flatland" concept emphasizes replacing planar structures with 3D spirocycles to increase Fsp³ (fraction of sp³-hybridized carbons), improving solubility and reducing off-target effects. For instance, replacing piperidine with 2-azaspiro[3.3]heptane in Bupivacaine analogs enhanced water solubility and reduced cardiotoxicity .
  • ADME profiling (e.g., microsomal stability assays) is critical to validate pharmacokinetic advantages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.